molecular formula C7H4FNO4 B142247 2-Fluoro-5-nitrobenzoic acid CAS No. 7304-32-7

2-Fluoro-5-nitrobenzoic acid

Cat. No.: B142247
CAS No.: 7304-32-7
M. Wt: 185.11 g/mol
InChI Key: ICXSHFWYCHJILC-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzoic acid (2F5NB, CAS 7304-32-7) is a fluorinated nitrobenzoic acid derivative with a molecular formula of C₇H₄FNO₄ (MW: 185.11 g/mol). It features a fluorine atom at the 2-position and a nitro group at the 5-position of the benzoic acid backbone . This compound is characterized by its electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution (SNAr) reactions. It has a melting point of 139–144°C, high purity (>98%), and is commercially available as a white crystalline powder .

2F5NB is widely utilized in:

  • Fluorescent probes: Its ester derivatives serve as recognition units for hydrogen polysulfides (H₂Sₙ) in biological systems. Hydrolysis of the ester by nucleophilic H₂Sₙ releases fluorescent dyes, enabling real-time imaging .
  • Heterocyclic synthesis: It acts as a building block for substituted dibenzoxepines, benzodiazepines, and benzoxazoles via SNAr reactions with immobilized phenols or amines .
  • Peptidomimetics: Used in β-turn cyclic peptide synthesis through intramolecular macrocyclization .
  • Pharmaceutical intermediates: Key in synthesizing covalent PPARγ agonists (e.g., BAY-4931) and antimalarial pactamycin analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-nitrobenzoic acid can be synthesized through several methods. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to yield this compound with high efficiency .

Another method involves the oxidation of 5-fluoro-2-nitrotoluene. This process typically includes nitration of toluene to form 5-fluoro-2-nitrotoluene, followed by oxidation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and fluorination reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Dibenz[b,f]oxazepin-11(10H)-ones: Formed via SNAr reactions.

    2-Fluoro-5-aminobenzoic acid: Formed via reduction of the nitro group.

    Esters of this compound: Formed via esterification reactions.

Scientific Research Applications

Synthesis and Derivatives

2-Fluoro-5-nitrobenzoic acid is primarily synthesized through nucleophilic aromatic substitution reactions. It can be employed to create various derivatives, including:

  • Dibenz[b,f]oxazepin-11(10H)-ones : Synthesized via the nucleophilic substitution of fluorine with hydroxyl groups from 2-aminophenols.
  • Substituted dibenzazocines : Formed through similar nucleophilic reactions.
  • Oxazepines : Another class of compounds that can be synthesized using this acid as a precursor.

Fluorescent Probes

This compound is instrumental in developing fluorescent probes for detecting various analytes. For instance, it can be used to create probes that detect nucleophiles such as hydrogen polysulfide and hydrazine through esterification reactions. These probes exhibit weak fluorescence until activated by specific nucleophiles, allowing for sensitive detection methods in biological systems .

Drug Discovery

The compound serves as a critical intermediate in synthesizing heterocyclic active pharmaceutical ingredients (APIs). Its functional groups facilitate the formation of complex structures required for potential therapeutic agents. The ability to modify its structure allows researchers to optimize pharmacological properties, enhancing efficacy and reducing toxicity .

Bioimaging

Due to its fluorescent properties, this compound is utilized in bioimaging applications. It can be incorporated into imaging agents that allow researchers to visualize biological processes in real-time, particularly in live cell studies .

Radiolabeling

Recent studies have explored the use of this compound as a precursor for radiolabeled compounds, specifically for positron emission tomography (PET). The synthesis of 2-[18F]-fluoro-5-nitrobenzoic acid has been demonstrated as a potential radiotracer for imaging peptides and proteins .

Case Study 1: Detection of Nucleophiles

A study developed a Nile red-based near-infrared fluorescent probe utilizing this compound to detect endogenous hydrogen polysulfides in living cells. The probe exhibited significant selectivity and sensitivity, demonstrating the compound's utility in biological sensing applications .

Case Study 2: Antimicrobial Activity

Research indicated that derivatives of this compound possess antimicrobial properties. In vitro assays showed that these compounds inhibited the growth of various bacterial strains, suggesting their potential as antimicrobial agents.

Case Study 3: Cancer Therapeutics

In vitro studies have revealed that modifications to the nitro group of related compounds can induce cell cycle arrest in cancer cell lines. This highlights the importance of structural optimization in drug design, where derivatives of this compound may enhance therapeutic efficacy against cancer.

Summary of Biological Activities

Activity TypeDescription
Fluorescent ProbesDevelopment of sensitive probes for detecting nucleophiles
Drug DiscoverySynthesis of heterocyclic APIs for therapeutic use
BioimagingUtilization in imaging agents for real-time visualization
RadiolabelingPrecursor for PET-tracers for studying biological molecules
Antimicrobial EffectsInhibition of bacterial growth in vitro
Cancer TherapeuticsInduction of cell cycle arrest in cancer cell lines

Mechanism of Action

The mechanism of action of 2-fluoro-5-nitrobenzoic acid depends on its specific application. In nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the substitution of the fluorine atom . In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

4-Chloro-2-fluoro-5-nitrobenzoic Acid

  • Substituents : Adds a chlorine atom at the 4-position.
  • Reactivity: The chlorine enhances electrophilicity, enabling sequential substitutions (e.g., Cl → NH₂ → cyclization) for synthesizing benzimidazoles, benzotriazoles, and quinoxalinones .
  • Applications: Superior to 2F5NB in generating 5–7-membered nitrogenous heterocycles but fails to form 8-membered benzodiazocines due to steric constraints .

2-Fluoro-5-formylbenzoic Acid

  • Substituents : Replaces the nitro group with a formyl (-CHO) group.
  • Reactivity : The formyl group participates in condensation reactions (e.g., Schiff base formation) but lacks the strong electron-withdrawing effect of nitro, reducing SNAr efficiency .
  • Applications : Primarily used in aldehyde-mediated coupling reactions rather than fluorescent probes or heterocyclic scaffolds.

2-Nitro-5-thiobenzoic Acid

  • Substituents : Substitutes fluorine with a thiol (-SH) group.
  • Reactivity : The thiol group enables disulfide bond formation and metal chelation, diverging from 2F5NB’s SNAr-dominated chemistry .
  • Applications : Used in redox-sensitive probes and enzyme inhibition studies, unlike 2F5NB’s focus on imaging and heterocycles.

2-Amino-5-nitrobenzoic Acid

  • Substituents: Replaces fluorine with an amino (-NH₂) group.
  • Reactivity: The electron-donating amino group deactivates the ring, reducing SNAr utility. However, it enables diazotization and amide bond formation .
  • Applications : Primarily serves as a precursor for azo dyes and polyamides, contrasting with 2F5NB’s role in bioactive molecule synthesis.

2,4-Dinitrobenzoic Acid

  • Substituents : Adds a second nitro group at the 4-position.
  • Reactivity : Enhanced electron withdrawal increases acidity (pKa ~1.5 vs. 2F5NB’s ~2.8) and SNAr efficiency but reduces solubility .
  • Applications : Used in co-crystallization studies with caffeine to modify mechanical properties, a niche application compared to 2F5NB’s broad synthetic utility .

Comparative Data Table

Compound Substituents Key Reactivity Applications Melting Point (°C)
2-Fluoro-5-nitrobenzoic acid 2-F, 5-NO₂ SNAr, ester hydrolysis Fluorescent probes, heterocycles, peptides 139–144
4-Chloro-2-fluoro-5-nitrobenzoic acid 2-F, 4-Cl, 5-NO₂ Sequential SNAr 5–7-membered heterocycles Not reported
2-Fluoro-5-formylbenzoic acid 2-F, 5-CHO Aldehyde coupling Schiff bases, polymer synthesis Not reported
2-Nitro-5-thiobenzoic acid 2-NO₂, 5-SH Disulfide formation Redox probes, enzyme inhibitors Not reported
2-Amino-5-nitrobenzoic acid 2-NH₂, 5-NO₂ Diazotization, amidation Azo dyes, polyamides 234–242
2,4-Dinitrobenzoic acid 2,4-diNO₂ Enhanced SNAr Co-crystals, explosives 147–150

Biological Activity

2-Fluoro-5-nitrobenzoic acid (CAS Number 7304-32-7) is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H4_4FNO4_4
  • Molecular Weight : 185.11 g/mol
  • Melting Point : 142 °C – 144 °C
  • Appearance : White powder
  • Purity : >98%

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been utilized in studies to investigate enzyme inhibition, particularly in biochemical assays where it acts as a probe . Its nitro group can undergo reduction, generating reactive intermediates that modify proteins and nucleic acids, influencing various cellular processes.
  • Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom in this compound is susceptible to nucleophilic attack, facilitating the synthesis of various biologically active compounds . This property is exploited in the development of pharmaceuticals and fluorescent probes.
  • Cellular Effects : Research indicates that this compound can modulate cell signaling pathways by affecting the activity of kinases and phosphatases, which are critical for signal transduction.

Biological Applications

The compound has several notable applications in biological research:

  • Synthesis of Fluorescent Probes : It serves as a building block for synthesizing fluorescent probes capable of detecting nucleophiles such as hydrogen polysulfide and hydrazine . These probes have applications in bioimaging and detecting cellular processes.
  • Drug Discovery : As a versatile building block, it is employed in the synthesis of heterocyclic compounds and peptidomimetics, which are significant in drug discovery .

Case Study 1: Enzyme Inhibition Studies

A study focused on the inhibition of specific enzymes using this compound demonstrated its effectiveness as an inhibitor. The nitro group was shown to participate in redox reactions that altered enzyme activity, providing insights into oxidative stress responses in cells.

Case Study 2: Synthesis of Dibenzoxazepines

Research involving the nucleophilic aromatic substitution reaction of this compound led to the successful synthesis of dibenzoxazepin derivatives. These compounds exhibited promising biological activities, highlighting the utility of this compound as a precursor in medicinal chemistry .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
This compound Fluorinated nitro compoundEnzyme inhibition, fluorescent probes
2-Fluoro-4-nitrobenzoic acid Similar structure, different substitution patternLimited studies on biological activity
4-Chloro-2-fluoro-5-nitrobenzoic acid Multi-reactive building blockPotential use in drug synthesis

Q & A

Q. What are the most efficient synthetic routes for 2-fluoro-5-nitrobenzoic acid, and how do reaction conditions influence yield?

Basic Question
The compound is commonly synthesized via nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts (e.g., CsF) in polar aprotic solvents like DMF or acetonitrile . Key steps include:

  • Reacting 5-nitro-substituted benziodoxolones with fluoride ions to form diaryliodonium fluoride intermediates.
  • Acidic workup (e.g., HCl) to isolate the product.
  • Yields reach 89% when using nitro-substituted precursors due to enhanced electrophilicity at the fluorination site .

Critical Parameters :

  • Solvent polarity : Higher polarity improves fluoride ion availability.
  • Temperature : Reactions typically proceed at 50–80°C for optimal kinetics.
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) activate the aromatic ring for SNAr .

Q. How should this compound be stored and handled to ensure stability in experimental workflows?

Basic Question

  • Storage : Store in a cool, dry place (4–8°C) in tightly sealed containers to prevent hydrolysis or oxidation .
  • Solubility : Use chloroform or ethanol for dissolution (≥10 mg/mL) . Avoid aqueous solutions unless buffered at neutral pH.
  • Hazards : Irritant (H315, H319, H335); use PPE and fume hoods during handling .

Q. What methodologies are used to incorporate this compound into heterocyclic systems like dibenzoxazepinones?

Advanced Question
The compound serves as a precursor in solid-phase synthesis of dibenzoxazepinones and dibenzazocines via nucleophilic aromatic substitution (SNAr) :

Immobilize 2-aminophenols or polysubstituted phenols on a solid support.

React with this compound under basic conditions (e.g., K₂CO₃ in DMF) to displace fluorine.

Cyclize intermediates using microwave-assisted heating or acid catalysis .
Key Applications :

  • Synthesis of bioactive molecules with potential antimicrobial or anti-inflammatory properties .

Q. How do substituents on the aromatic ring influence fluorination efficiency in synthetic protocols?

Advanced Question
Substituents critically modulate reactivity:

  • Nitro groups (-NO₂) : Enhance electrophilicity at the ortho position, accelerating SNAr with fluoride (yield: 89% vs. <50% for non-nitro analogs) .
  • Electron-donating groups (e.g., -OCH₃) : Deactivate the ring, requiring harsher conditions (e.g., higher temperatures or Lewis acids).

Experimental Validation :

  • ¹⁹F NMR tracks intermediate formation (e.g., diaryliodonium fluoride at δ = -12.96 ppm) .
  • HPLC or TLC monitors reaction progress and purity.

Q. How can researchers resolve contradictions in reported synthetic protocols for derivatives like 2-chloro-4-fluoro-5-nitrobenzoyl chloride?

Advanced Question
Conflicting methods (e.g., thionyl chloride vs. oxalyl chloride) require systematic optimization:

Reagent Selection :

  • Thionyl chloride : Efficient for large-scale synthesis but generates SO₂ gas.
  • Oxalyl chloride : Milder, with fewer byproducts but lower yields in some cases .

Solvent Optimization :

  • Dichloromethane (DCM) minimizes side reactions vs. benzene (toxic).

Purification :

  • Aqueous NaHCO₃ washes remove acidic impurities .

Data Reconciliation Strategy :

  • Compare NMR spectra (e.g., δ 4.00 ppm for methyl ester intermediates) to validate product identity .

Q. What role does this compound play in radiochemistry for PET tracer development?

Advanced Question
The compound is a precursor for ¹⁸F-labeled tracers used in positron emission tomography (PET):

Radiofluorination : React [¹⁸F]fluoride with nitro-substituted benziodoxolones to produce 2-[¹⁸F]-fluoro-5-nitrobenzoic acid .

Conjugation : Attach the radiolabeled acid to peptides or antibodies via carboxylate coupling.

Purification : Use solid-phase extraction (SPE) or HPLC to isolate the tracer .

Challenges :

  • Short half-life of ¹⁸F (109.7 min) necessitates rapid synthesis and purification.

Properties

IUPAC Name

2-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXSHFWYCHJILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299880
Record name 2-Fluoro-5-nitrobenzoic acid
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Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7304-32-7
Record name 7304-32-7
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Record name 2-Fluoro-5-nitrobenzoic acid
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Record name 2-Fluoro-5-nitrobenzoic acid
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